molecular formula C26H32N2O4 B12169983 1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12169983
M. Wt: 436.5 g/mol
InChI Key: OCQOMNWYJMMNQV-ZNTNEXAZSA-N
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Description

1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Dimethylamino Group: This step typically involves the reaction of the intermediate with dimethylamine under controlled conditions.

    Addition of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxy-2-methylbenzoyl chloride.

    Final Assembly: The final compound is assembled through a series of condensation and reduction reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness: 1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O4/c1-6-18-8-10-19(11-9-18)23-22(24(29)21-13-12-20(32-5)16-17(21)2)25(30)26(31)28(23)15-7-14-27(3)4/h8-13,16,23,29H,6-7,14-15H2,1-5H3/b24-22+

InChI Key

OCQOMNWYJMMNQV-ZNTNEXAZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCCN(C)C

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C(=O)N2CCCN(C)C

Origin of Product

United States

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